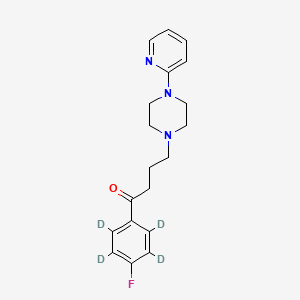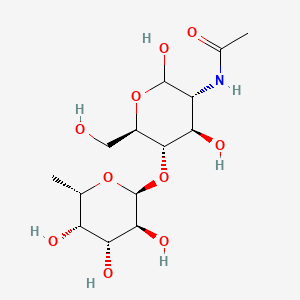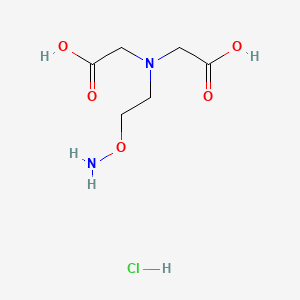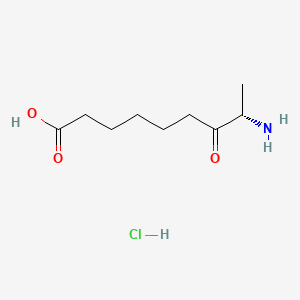
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)” is a biochemical compound with the molecular formula C4H9Na2O5P and a molecular weight of 214.06 . It is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)” is represented by the formula C4H9Na2O5P . This indicates that the compound consists of 4 carbon atoms, 9 hydrogen atoms, 2 sodium atoms, 5 oxygen atoms, and 1 phosphorus atom.Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for “2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)” is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Orientations Futures
The future directions for “2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)” are not specified in the search results. As a biochemical used in proteomics research, its future applications will likely continue to be in this field . Further advancements may depend on ongoing research and developments in related areas.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) can be achieved through a simple two-step process. The first step involves the synthesis of 2-ethoxyethanol, followed by the reaction of 2-ethoxyethanol with phosphoric acid to form the dihydrogen phosphate ester, which is then neutralized with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Ethylene oxide", "Ethanol", "Phosphoric acid", "Sodium hydroxide", "Deionized water" ], "Reaction": [ "Step 1: Synthesis of 2-Ethoxyethanol", "Ethylene oxide is reacted with ethanol in the presence of a catalyst such as sulfuric acid or a zeolite catalyst to form 2-ethoxyethanol.", "C2H4O + C2H5OH -> C4H10O2", "Step 2: Synthesis of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)", "2-ethoxyethanol is then reacted with phosphoric acid to form the dihydrogen phosphate ester.", "C4H10O2 + H3PO4 -> C4H11O4P", "The dihydrogen phosphate ester is then neutralized with sodium hydroxide to form the sodium salt.", "C4H11O4P + 2NaOH -> Na2C4H10O4P + 2H2O" ] } | |
Numéro CAS |
1229236-93-4 |
Formule moléculaire |
C4H9O5P-2 |
Poids moléculaire |
168.085 |
Nom IUPAC |
2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P/c1-2-8-3-4-9-10(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2 |
Clé InChI |
WSOZRQWKNKJOIA-UHFFFAOYSA-L |
SMILES |
CCOCCOP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)



![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)


![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)

